trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride
CAS No.: 1609406-37-2
Cat. No.: VC4570047
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609406-37-2 |
---|---|
Molecular Formula | C6H16Cl2N2O |
Molecular Weight | 203.11 |
IUPAC Name | (3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride |
Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Standard InChI Key | IYOFWUGRTTWMOR-BNTLRKBRSA-N |
SMILES | CN1CCC(C(C1)N)O.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (3R,4R)-3-amino-1-methylpiperidin-4-ol dihydrochloride, reflects its stereochemistry and salt form. The trans configuration of the amino and hydroxyl groups across the piperidine ring is critical for its biological interactions. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₆H₁₆Cl₂N₂O |
Molecular Weight | 203.11 g/mol |
InChI Code | InChI=1S/C6H14N2O.2ClH/c1-8... |
SMILES | CN1CCC(C(C1)N)O.Cl.Cl |
CAS No. | 1609406-37-2 |
Synthetic Routes and Optimization
Core Synthesis Strategy
The synthesis begins with commercially available piperidine derivatives. A representative pathway involves:
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Ring Functionalization: Introducing the methyl group at the 1-position via alkylation of piperidine-4-ol precursors under basic conditions.
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Amino Group Installation: Stereoselective amination at the 3-position using ammonia or protected amines, often employing catalysts like palladium or nickel .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving stability and handling.
Critical parameters include reaction temperature (typically 50–80°C), solvent choice (ethanol or methanol), and stoichiometric control to minimize side products such as cis isomers or over-alkylated derivatives .
Stereochemical Control
Achieving the trans configuration requires careful selection of starting materials and reaction conditions. For example, using trans-3,4-disubstituted piperidine intermediates or chiral auxiliaries ensures the desired stereochemistry . Catalytic hydrogenation or enzymatic resolution may further enhance enantiomeric excess .
Physicochemical and Analytical Profiling
Spectral Data
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¹H NMR: Peaks at δ 3.41 (s, CH₂), 4.86–4.79 (s, piperidine CH₂), and 7.68 (s, NH₂) confirm the structure .
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IR Spectroscopy: Bands at 1649 cm⁻¹ (C=O) and 3179 cm⁻¹ (N-H stretch) align with amine and hydroxyl functionalities .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 203.11 (M+H)⁺, consistent with the molecular formula.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
Structural analogs of trans-3-amino-1-methylpiperidin-4-ol exhibit affinity for serotonin (5-HT) and dopamine receptors, implicating potential use in depression or Parkinson’s disease . For example, fentanyl-related 4-anilidopiperidines share similar binding modes at μ-opioid receptors, though the target compound’s specificity requires further validation .
Comparative Analysis with Related Piperidine Derivatives
Compound | CAS No. | Key Differences | Biological Activity |
---|---|---|---|
4-(Aminomethyl)-1-methylpiperidin-4-ol | 23804-63-9 | Aminomethyl vs. amino group | Unreported |
3,5-Bis(arylidene)-4-piperidones | Varies | Arylidene substituents | Cytotoxic (GI₅₀ 0.15–0.28 μM) |
The target compound’s simpler structure offers advantages in synthetic accessibility compared to highly substituted derivatives like those in Table 2 .
Future Directions and Applications
Drug Discovery
QSAR studies could identify optimal substituents for enhancing blood-brain barrier penetration or receptor selectivity. Hybrid molecules combining the piperidine core with known pharmacophores (e.g., benzodiazepines) may yield dual-acting therapeutics.
Industrial Scale-Up
Continuous flow chemistry and biocatalytic methods present opportunities to improve yield and reduce waste in large-scale synthesis . Partnerships with academic and industrial labs will accelerate translational research.
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